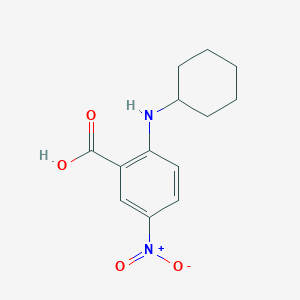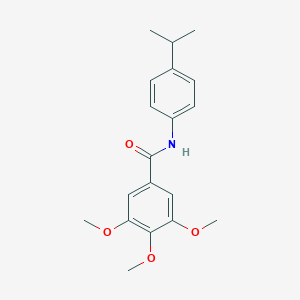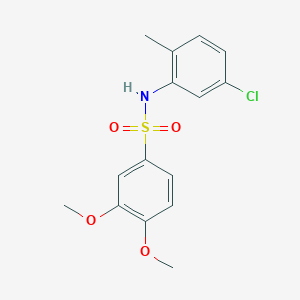![molecular formula C17H16N4O4 B229260 1-N',3-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]propanedihydrazide](/img/structure/B229260.png)
1-N',3-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]propanedihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N,3-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]propanedihydrazide, commonly known as BOPD, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. BOPD is a yellow crystalline solid that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of BOPD is not fully understood. However, it has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, proteins, and cell wall components. BOPD has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
BOPD has been shown to have various biochemical and physiological effects. In vitro studies have shown that BOPD inhibits the growth of cancer cells and bacteria. BOPD has also been shown to reduce inflammation and oxidative stress in cells. In vivo studies have shown that BOPD has antitumor activity and can reduce the growth of tumors in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BOPD in lab experiments is its low toxicity. BOPD has been shown to have low toxicity in various cell lines and animal models. Another advantage is its stability. BOPD is stable under various conditions and can be easily synthesized. One limitation of using BOPD in lab experiments is its limited solubility in water. BOPD is more soluble in organic solvents, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of BOPD. One direction is the development of BOPD-based drug delivery systems. BOPD has been shown to have potential as a drug carrier due to its stability and low toxicity. Another direction is the study of BOPD as a potential anticancer agent. Further studies are needed to understand the mechanism of action of BOPD and its potential use in cancer therapy. Additionally, the study of BOPD as a potential pesticide and herbicide should be explored further. Finally, the development of new synthesis methods for BOPD and its derivatives should be investigated to improve its properties and potential applications.
Métodos De Síntesis
BOPD has been synthesized using different methods, including the reaction of 2,5-dimethylcyclohexane-1,4-dione with hydrazine hydrate and 2,5-dimethylcyclohexane-1,4-dione with methylhydrazine. The reaction of 2,5-dimethylcyclohexane-1,4-dione with hydrazine hydrate yields 1,3-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]urea, which is then reacted with formaldehyde to form BOPD. The reaction of 2,5-dimethylcyclohexane-1,4-dione with methylhydrazine yields BOPD directly.
Aplicaciones Científicas De Investigación
BOPD has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, BOPD has been shown to have antitumor, antimicrobial, and anti-inflammatory activities. BOPD has also been studied for its potential use as a drug delivery system. In agriculture, BOPD has been studied for its potential use as a pesticide and herbicide. In materials science, BOPD has been studied for its potential use as a polymer additive and as a corrosion inhibitor.
Propiedades
Fórmula molecular |
C17H16N4O4 |
|---|---|
Peso molecular |
340.33 g/mol |
Nombre IUPAC |
1-N',3-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]propanedihydrazide |
InChI |
InChI=1S/C17H16N4O4/c22-14-5-1-12(2-6-14)10-18-20-16(24)9-17(25)21-19-11-13-3-7-15(23)8-4-13/h1-8,10-11,18-19H,9H2,(H,20,24)(H,21,25) |
Clave InChI |
JBOPBMDXTYVFMU-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=O)C=CC1=CNNC(=O)CC(=O)NNC=C2C=CC(=O)C=C2 |
SMILES |
C1=CC(=O)C=CC1=CNNC(=O)CC(=O)NNC=C2C=CC(=O)C=C2 |
SMILES canónico |
C1=CC(=O)C=CC1=CNNC(=O)CC(=O)NNC=C2C=CC(=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[3-(2-Hydroxyethoxy)phenyl]ethanone](/img/structure/B229197.png)


![{4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B229205.png)
![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide](/img/structure/B229207.png)
![N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B229208.png)



![8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene](/img/structure/B229213.png)
